N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural component in many biologically active molecules. Thiazole derivatives have been associated with diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be numerous depending on the specific functional groups present in the molecule.
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some thiazole derivatives have been shown to disrupt bacterial cell wall synthesis, while others might inhibit specific enzymes or interact with cellular receptors .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the wide range of activities associated with thiazole derivatives, this compound could potentially affect multiple pathways .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Factors such as the compound’s solubility, stability, and its interactions with metabolic enzymes and transporters would influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from inhibition of cell growth in the case of antibacterial or antitumor activity, to modulation of immune responses in the case of anti-inflammatory or anti-allergic activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as this could influence the compound’s ionization state and, therefore, its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thiourea under basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of 1,3-dicarbonyl compounds with amines.
Coupling of the Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled using a suitable coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) as the solvent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interaction of thiazole-containing compounds with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide
- N-[1-(1,3-Oxazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide
Uniqueness
N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to benzothiazole or oxazole analogs. This uniqueness can result in different biological activities and pharmacokinetic profiles, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c18-17(19,20)13-4-1-12(2-5-13)3-6-15(24)22-14-7-9-23(11-14)16-21-8-10-25-16/h1-2,4-5,8,10,14H,3,6-7,9,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYYRWWULDJVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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